

In-Depth Technical Guide: N-Cyclopropyl-3-(methylamino)propanamide

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Compound of Interest

Compound Name: N-cyclopropyl-3-(methylamino)propanamide
Cat. No.: B12122672

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InChIKey: MIUSNWYSJQKIHM-UHFFFAOYSA-N[1]

Executive Summary

This technical guide profiles **N-cyclopropyl-3-(methylamino)propanamide**, a specialized aliphatic amide scaffold identified by the InChIKey MIUSNWYSJQKIHM-UHFFFAOYSA-N.[1] Primarily utilized as a high-value building block in medicinal chemistry, this compound integrates a cyclopropyl moiety—a privileged structure known for enhancing metabolic stability and potency—with a secondary methylamine tail. This unique architecture makes it a critical intermediate for synthesizing kinase inhibitors, GPCR ligands, and agrochemicals where conformational restriction and specific steric bulk are required.

Chemical Identity & Physicochemical Profile

The following data establishes the definitive chemical identity of the compound.

Property	Specification
Common Name	N-Cyclopropyl-3-(methylamino)propanamide
CAS Number	1092289-82-1 (Free Base) / 1121527-41-0 (HCl Salt)
IUPAC Name	N-cyclopropyl-3-(methylamino)propanamide
Molecular Formula	C ₇ H ₁₄ N ₂ O
Molecular Weight	142.20 g/mol
Exact Mass	142.1106 Da
LogP (Predicted)	~0.2 (Hydrophilic, favorable for oral bioavailability)
H-Bond Donors	2 (Amide NH, Amine NH)
H-Bond Acceptors	2 (Amide Carbonyl, Amine N)
Physical State	Solid (often supplied as HCl salt) or Viscous Oil (Free Base)

Structural & Pharmacological Rationale

The Cyclopropyl Bioisostere Effect

The cyclopropyl group is not merely a hydrophobic spacer; it is a bioisostere for isopropyl and ethyl groups but with distinct electronic and steric properties.

- **Metabolic Stability:** The C–H bonds of the cyclopropyl ring are shorter and stronger (approx. 106 kcal/mol) than typical alkyl C–H bonds, reducing susceptibility to Cytochrome P450-mediated oxidation.
- **σ-Hole Interactions:** The strained ring system can participate in unique π-interactions with target protein residues (e.g., aromatic rings in binding pockets).

The Methylamino Linker

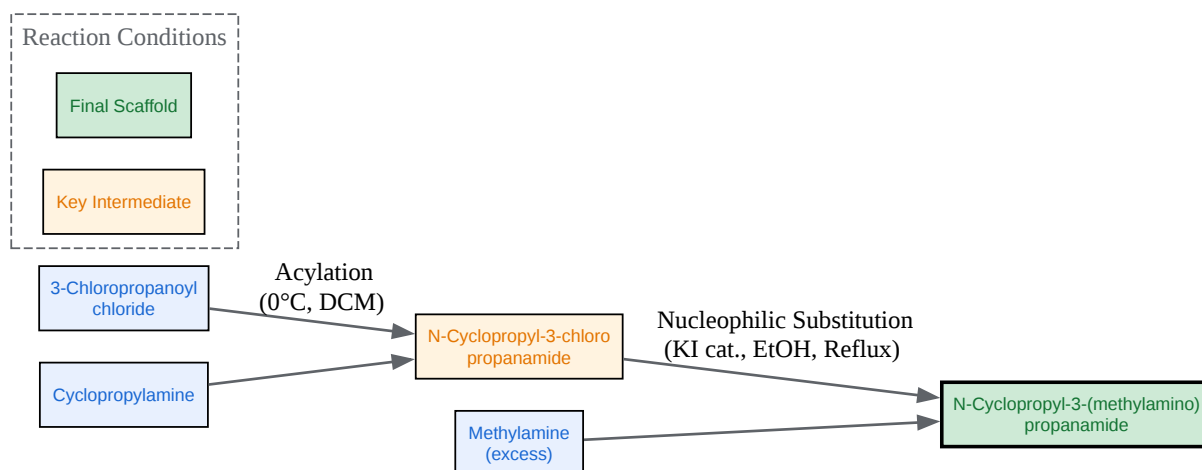
The 3-(methylamino)propanamide chain provides a flexible yet functionalizable tether. The secondary amine serves as a nucleophilic handle for further derivatization (e.g., reductive amination, acylation) or as a basic center to interact with acidic residues (e.g., Asp, Glu) in enzyme active sites.

Synthetic Pathways & Manufacturing

The synthesis of this scaffold typically follows a convergent route, minimizing side reactions. The most robust pathway involves the Michael addition of methylamine to an acrylamide precursor or direct amide coupling.

Pathway Visualization

The following diagram illustrates the primary synthetic workflow, highlighting the critical intermediate steps.



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Caption: Two-step synthesis via chloropropanamide intermediate to prevent polymerization.

Experimental Protocols

Synthesis of N-Cyclopropyl-3-(methylamino)propanamide (HCl Salt)

Rationale: The hydrochloride salt is preferred for storage due to the hygroscopic nature of the free amine.

Reagents:

- 3-Chloropropanoyl chloride (1.0 eq)
- Cyclopropylamine (1.1 eq)
- Methylamine (33% in EtOH, 5.0 eq)
- Triethylamine (Et₃N, 1.2 eq)
- Dichloromethane (DCM, anhydrous)
- Potassium Iodide (KI, catalytic)

Protocol:

- Acylation (Step 1):
 - Dissolve cyclopropylamine (1.1 eq) and Et₃N (1.2 eq) in anhydrous DCM at 0°C under N₂ atmosphere.
 - Dropwise add 3-chloropropanoyl chloride (1.0 eq) over 30 minutes. Maintain temperature <5°C to prevent polymerization to acrylamide.
 - Stir at room temperature (RT) for 2 hours.
 - Wash with 1N HCl, then sat. NaHCO₃. Dry organic layer over MgSO₄ and concentrate to yield N-cyclopropyl-3-chloropropanamide.
- Substitution (Step 2):
 - Dissolve the intermediate from Step 1 in Ethanol.

- Add catalytic KI (0.1 eq) to accelerate the Finkelstein-like substitution.
- Add excess Methylamine (5.0 eq) to prevent double alkylation.
- Heat to 60°C in a sealed pressure tube for 4-6 hours.
- Concentrate in vacuo to remove excess methylamine and solvent.
- Salt Formation:
 - Redissolve the crude oil in minimal diethyl ether.
 - Add 4M HCl in dioxane dropwise at 0°C.
 - Filter the white precipitate, wash with cold ether, and dry under vacuum.

Analytical Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.2 (br s, 1H, Amide NH), 3.05 (t, 2H, -CH₂-N), 2.60 (t, 2H, -CH₂-CO), 2.55 (m, 1H, Cyclopropyl-CH), 2.35 (s, 3H, N-CH₃), 0.65 (m, 2H, Cyclopropyl-CH₂), 0.45 (m, 2H, Cyclopropyl-CH₂).
- Mass Spectrometry (ESI+): Calculated [M+H]⁺ = 143.11; Observed = 143.1.

Safety & Handling

Hazard Classification:

- Signal Word: Warning
- H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Handling Guidelines:

- Storage: Store at -20°C. The free base is prone to oxidation; the HCl salt is stable for >2 years if kept desiccated.

- PPE: Wear nitrile gloves and safety goggles. Use in a chemical fume hood to avoid inhalation of amine vapors.

References

- PubChem. "Compound Summary: **N-cyclopropyl-3-(methylamino)propanamide**." National Library of Medicine. Accessed March 2026. [[Link](#)]
- Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. [[Link](#)]

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Sources

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